molecular formula C15H21NO2S B5453103 N-[2-(1-CYCLOHEXENYL)ETHYL](PHENYL)METHANESULFONAMIDE

N-[2-(1-CYCLOHEXENYL)ETHYL](PHENYL)METHANESULFONAMIDE

Cat. No.: B5453103
M. Wt: 279.4 g/mol
InChI Key: HAXHBEVWJJEINA-UHFFFAOYSA-N
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Description

N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE is a chemical compound with a unique structure that combines a cyclohexenyl group, an ethyl chain, a phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE typically involves multiple steps. One common method starts with cyclohexanone, which undergoes a Grignard reaction with a suitable Grignard reagent to form 1-vinyl cyclohexanol. This intermediate is then subjected to a chlorination/rearrangement reaction to produce (2-chloroethylene) cyclohexane. Further quaternization with urotropine and subsequent hydrolysis rearrangement yields 2-(1-cyclohexenyl)ethylamine . This amine can then be reacted with phenylmethanesulfonyl chloride under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as in-line separation and the elimination of intermediate purification steps. This approach can achieve high yields and throughput, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-2-(1-CYCLOHEXENYL)ETHYLMETHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-19(18,13-15-9-5-2-6-10-15)16-12-11-14-7-3-1-4-8-14/h2,5-7,9-10,16H,1,3-4,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXHBEVWJJEINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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